4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)13-5-1-2-6-14(13)25-18(28)27-11-9-26(10-12-27)17-23-15-7-3-4-8-16(15)24-17/h1-8H,9-12H2,(H,23,24)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSNXYLOCNEDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a synthetic derivative with potential pharmacological applications. Its structure incorporates a benzimidazole moiety, known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The chemical formula for the compound is with a molecular weight of approximately 393.37 g/mol. Its structure is characterized by the presence of a benzimidazole ring and a piperazine moiety, which are key features contributing to its biological properties.
Research indicates that compounds containing benzimidazole derivatives can interact with various biological targets:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing neurotransmitter effects and potentially providing anxiolytic effects .
- Kinase Inhibition : The compound may exhibit inhibitory activity against specific kinases, which play crucial roles in cell signaling pathways related to cancer progression .
Anticancer Activity
A study conducted on related benzimidazole derivatives demonstrated significant anticancer activity against various human cancer cell lines. The compound's structural analogs exhibited IC50 values ranging from 3.0 µM to 5.85 µM against several cancer types, indicating promising potential for further development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.0 |
| Related Benzimidazole Derivative | A549 | 5.85 |
| Doxorubicin (Control) | MCF-7 | 0.63 |
Antimicrobial Activity
Preliminary assays suggest that the compound exhibits antimicrobial properties against certain bacterial strains, although specific data on its efficacy is limited. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and activity against bacterial cells.
Case Study 1: Anticancer Efficacy
In a recent study evaluating a series of benzimidazole derivatives, one compound demonstrated significant growth inhibition in the MCF-7 breast cancer cell line. This study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that derivatives similar to our compound could yield effective treatments .
Case Study 2: GABA-A Modulation
Another investigation into the modulation of GABA-A receptors by benzimidazole derivatives revealed that certain structural features significantly affect binding affinity and functional modulation. The findings suggest that our compound may similarly enhance GABAergic signaling, providing a basis for its potential use in treating anxiety disorders .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit various tyrosine kinases involved in cancer progression, such as c-Abl and Bcr-Abl, which are critical in certain types of leukemia . The structural similarity of 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide to these active compounds suggests that it may also possess similar anticancer effects.
Case Study:
A study evaluated the anticancer potential of related benzimidazole derivatives against human colorectal carcinoma cell lines. The results demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics, indicating promising efficacy .
Antimicrobial Properties
The antimicrobial potential of benzimidazole derivatives has been widely researched. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways .
Research Findings:
In vitro studies have highlighted that derivatives of benzimidazole exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Pharmacological Applications
The pharmacological profile of compounds like this compound indicates potential use in treating various diseases beyond cancer and infections. The compound's ability to interact with multiple biological targets makes it a candidate for further exploration in drug development.
Potential Mechanisms:
Research into similar compounds suggests they may act as inhibitors for enzymes involved in critical cellular processes, which could lead to new therapeutic strategies for diseases such as hypertension or metabolic disorders.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Substituent Effects on the Aryl Ring
- Compound 5d (): 4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide Replaces the 2-(trifluoromethyl)phenyl group with a 3-chlorophenyl moiety. Activity: Exhibits anticancer activity against MCF-7 breast cancer cells (IC50 = 48.3 µM) via caspase-3/7-mediated apoptosis .
Core Scaffold Modifications
- Compound 65 (): (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Replaces the piperazine-carboxamide with a piperidine-methanone scaffold. Synthesis: Prepared via HBTU-mediated coupling of benzimidazole-2-carboxylic acid with 4-(2-(trifluoromethyl)phenyl)piperidine .
Hybridization with Heterocycles
- Compounds 6o and 7l (): Triazole-linked benzimidazole-acetamides Feature a 1,2,3-triazole-acetamide group instead of piperazine-carboxamide. Activity: Show ~65% quorum sensing inhibition in Pseudomonas aeruginosa at 250 µM, with low cytotoxicity . Comparison: The target compound’s piperazine-carboxamide scaffold may favor interactions with eukaryotic targets (e.g., kinases) over bacterial quorum sensing pathways.
Table 1: Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
